

Application Notes and Protocols for In Vivo Studies of Acetyl Tetrapeptide-5

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Compound of Interest

Compound Name: Acetyl tetrapeptide-5

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosages, concentrations, and experimental protocols for **Acetyl Tetrapeptide-5** and a related acetylated tetrapeptide, Ac-RLYE, which has been investigated for therapeutic applications. This document is intended to guide researchers in designing preclinical studies for drug development.

Introduction to Acetyl Tetrapeptides

Acetyl Tetrapeptide-5, commonly known under the trade name Eyeseryl®, is a synthetic peptide with the amino acid sequence Ac-Beta-Ala-His-Ser-His-OH.[1][2] It is primarily recognized for its application in cosmetic formulations to reduce puffiness and dark circles around the eyes.[3] Its mechanism of action is attributed to improving microcirculation and inhibiting the glycation process, which can lead to skin aging.

Ac-RLYE (N-acetyl-Arg-Leu-Tyr-Glu) is another acetylated tetrapeptide that has been explored for its therapeutic potential in preclinical studies.[4] It has shown efficacy in animal models of age-related macular degeneration (AMD) and atopic dermatitis (AD).[4][5] The primary mechanism of Ac-RLYE is the inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which plays a key role in angiogenesis and vascular permeability.[4][6]

Quantitative Data Summary

The following tables summarize the dosages and concentrations of **Acetyl Tetrapeptide-5** and Ac-RLYE used in in vivo studies.

Table 1: Dosage and Concentration of **Acetyl Tetrapeptide-5** (Eyeseryl®) in Human In Vivo Studies

| Indication | Species | Formulation | Concentration | Administration Route | Study Duration | Efficacy |
|---------------|-----------------------|-------------|---------------|----------------------|----------------|---|
| Eye Puffiness | Human (20 volunteers) | Cream | 0.01% | Topical | 60 days | 95% of participants showed improvement in the visibility of bags under the eyes by the end of the study. [3] |

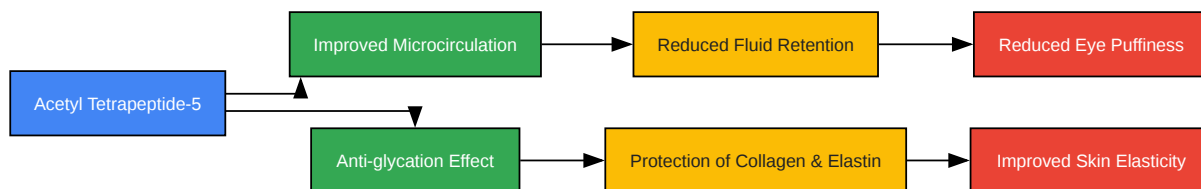
Table 2: Dosage and Concentration of Ac-RLYE in Animal In Vivo Studies

| Indication | Animal Model | Dosage/Concentration | Administration Route | Study Duration | Key Findings |
|--|----------------------|---|------------------------|----------------|---|
| Age-Related Macular Degeneration (AMD) | Rat, Rabbit, Minipig | 0.2 - 100 μ g/eye | Intravitreal Injection | Up to 14 weeks | Dose-dependent anti-choroidal neovascularization (CNV) efficacy.[4] At 2-20 μ g/eye , efficacy was comparable to aflibercept and ranibizumab. [4] |
| Atopic Dermatitis (AD) | Murine Model | Not specified in concentration , applied topically in a cream base. | Topical | Not specified | Relieved AD-like symptoms, including ear thickness and dermatitis severity.[5] |

Signaling Pathways

Acetyl Tetrapeptide-5 (Eyeseryl®)

The proposed mechanism of **Acetyl Tetrapeptide-5** involves two primary pathways: improvement of microcirculation and anti-glycation effects. Improved microcirculation helps in reducing fluid accumulation, while the anti-glycation effect protects collagen and elastin from damage.

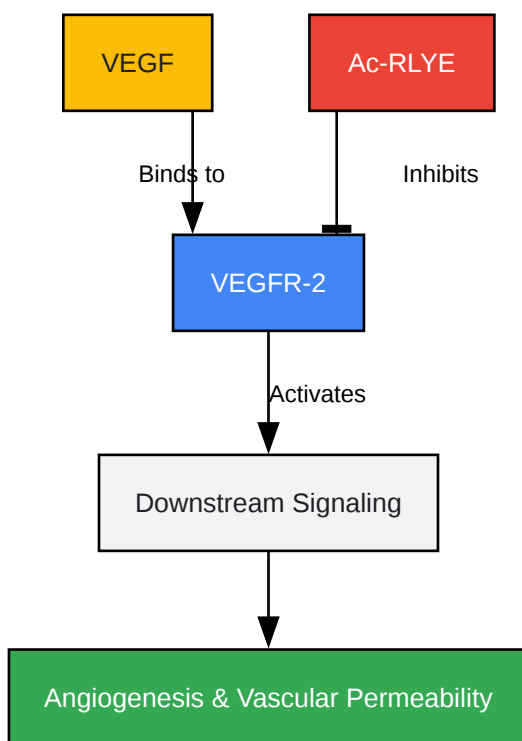


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Proposed mechanism of **Acetyl Tetrapeptide-5**.

Ac-RLYE

Ac-RLYE functions by inhibiting the VEGFR-2 signaling pathway. By binding to VEGFR-2, it prevents the downstream signaling cascade initiated by VEGF, which is crucial for angiogenesis and vascular permeability.



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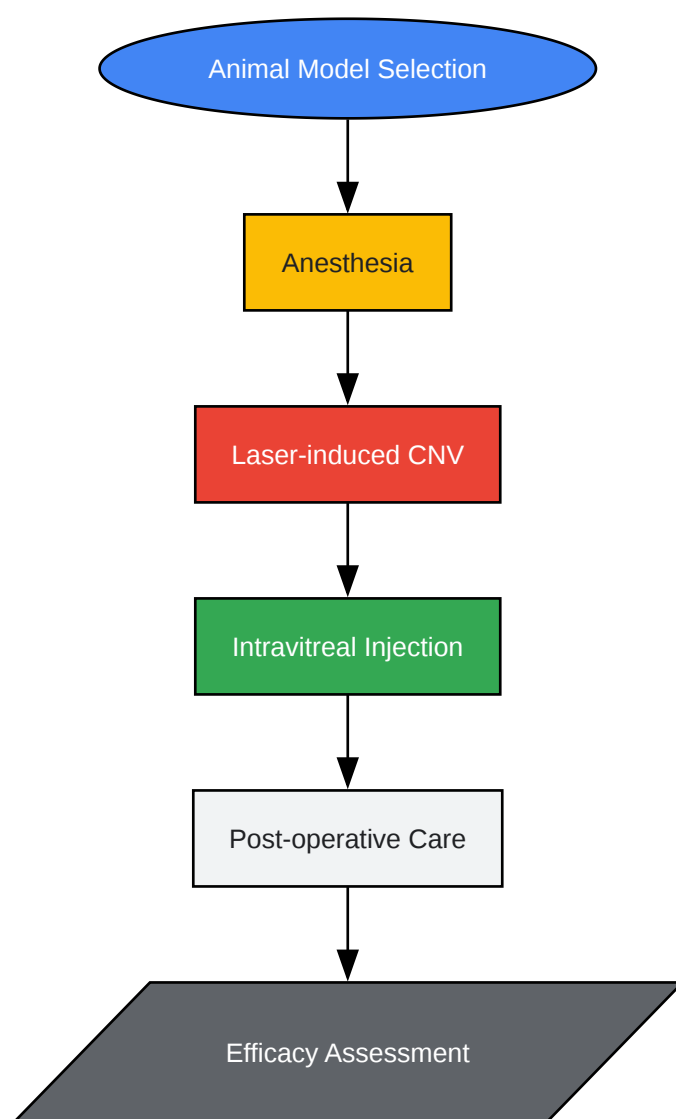
Inhibitory action of Ac-RLYE on the VEGFR-2 pathway.

Experimental Protocols

In Vivo Model of Age-Related Macular Degeneration (AMD) with Ac-RLYE

This protocol is based on studies using rat, rabbit, and minipig models of laser-induced choroidal neovascularization (CNV).[4]

Experimental Workflow:



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Workflow for in vivo AMD studies with Ac-RLYE.

Methodology:

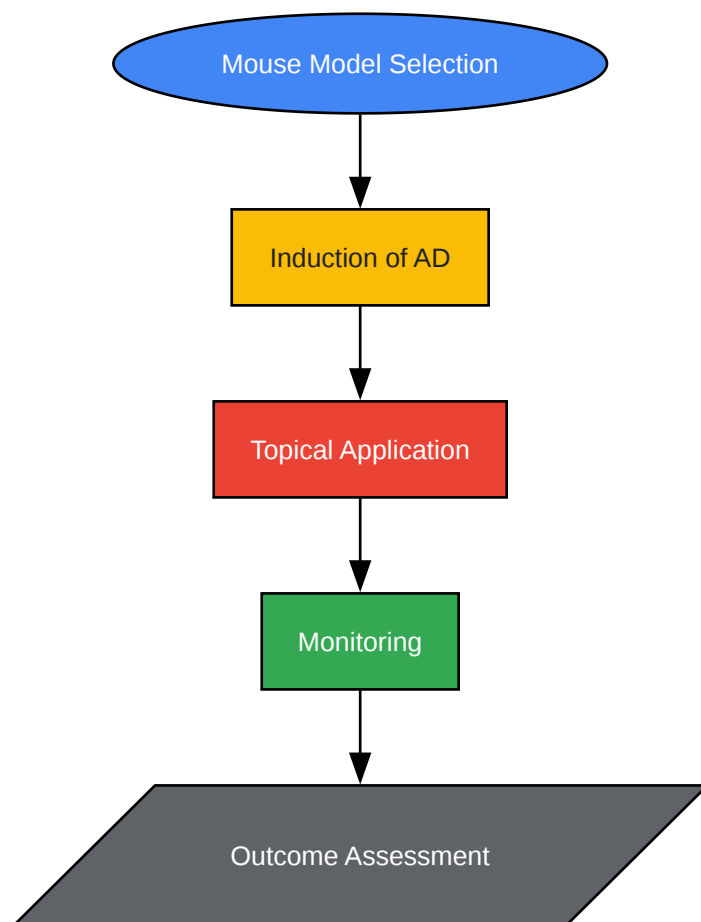
- **Animal Models:** Brown Norway rats, New Zealand white rabbits, or micropigs are commonly used.
- **Anesthesia:** Animals are anesthetized prior to any procedure. The specific anesthetic regimen should be in accordance with institutional animal care and use committee (IACUC) guidelines.
- **Induction of CNV:**
 - The pupils are dilated using a topical mydriatic agent.
 - A laser photocoagulator is used to create burns on the retina, typically around the optic nerve, to induce CNV.
- **Intravitreal Injection of Ac-RLYE:**
 - Ac-RLYE is dissolved in a sterile vehicle (e.g., phosphate-buffered saline).
 - A single intravitreal injection of the Ac-RLYE solution (0.2 - 100 μ g in a small volume, e.g., 5 μ L for rats) is performed using a fine-gauge needle. The injection site is typically the pars plana to avoid damage to the lens and retina.[7]
 - Control groups should receive a vehicle injection. Positive controls like aflibercept or ranibizumab can also be used.[4]
- **Post-operative Care:**
 - Topical antibiotics are applied to the eye to prevent infection.[8]
 - Animals are monitored for any signs of distress or complications.
- **Assessment of Efficacy:**
 - CNV formation and leakage can be assessed using fluorescein angiography at various time points post-injection.[9]

- Histological analysis of the retinal tissue can be performed at the end of the study to evaluate the extent of neovascularization.

In Vivo Model of Atopic Dermatitis (AD) with Ac-RLYE

This protocol is based on a study using a murine model of AD.[5]

Experimental Workflow:



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Workflow for in vivo AD studies with Ac-RLYE.

Methodology:

- Animal Model: NC/Nga mice are a commonly used strain for AD research.[10]
- Induction of AD:

- AD-like skin lesions can be induced by repeated topical application of an irritant, such as oxazolone or house dust mite extract, to a shaved area of the back or the ears.[\[11\]](#)
- Topical Formulation and Application:
 - Ac-RLYE is incorporated into a suitable cream base. The exact concentration should be determined based on preliminary dose-ranging studies.
 - The cream is applied topically to the affected skin area, typically once or twice daily.[\[11\]](#)
 - Control groups should be treated with the vehicle cream.
- Monitoring and Assessment:
 - The severity of dermatitis is scored based on clinical signs such as erythema, edema, excoriation, and dryness.
 - Ear thickness can be measured as an indicator of inflammation.[\[5\]](#)
 - At the end of the study, skin biopsies can be collected for histological analysis to assess immune cell infiltration.
 - Blood samples can be collected to measure serum IgE levels.[\[5\]](#)

Safety and Toxicology

For both **Acetyl Tetrapeptide-5** and Ac-RLYE, comprehensive toxicology studies are essential for drug development. These studies should be conducted in accordance with regulatory guidelines and may include:

- Acute and chronic toxicity studies: To determine the potential for systemic toxicity after single and repeated doses.
- Local tolerance studies: To assess any irritation or adverse effects at the site of administration (e.g., ocular irritation for intravitreal injection, skin sensitization for topical application).

- Pharmacokinetic and toxicokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the peptide and to correlate exposure with any observed toxicity. The study on Ac-RLYE in rabbits showed minimal systemic exposure after intravitreal injection and no accumulation in plasma with repeated dosing.[4][12]

Conclusion

The available in vivo data for **Acetyl Tetrapeptide-5** is primarily in the context of cosmetic applications, with a 0.01% topical cream showing efficacy in reducing eye puffiness in humans. For researchers in drug development, the acetylated tetrapeptide Ac-RLYE presents a more extensively studied compound with promising therapeutic potential in preclinical models of AMD and AD. The protocols outlined in these application notes provide a foundation for designing further in vivo studies to explore the efficacy and safety of these peptides for various therapeutic indications. It is crucial to adapt these protocols to the specific research question and to adhere to all relevant ethical and regulatory guidelines for animal research.

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